molecular formula C11H8F3NO2S B2895783 Methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate CAS No. 1609256-10-1

Methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Cat. No.: B2895783
CAS No.: 1609256-10-1
M. Wt: 275.25
InChI Key: AMLYZPBYHYGQCU-UHFFFAOYSA-N
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Biochemical Analysis

Cellular Effects

Given its role in the synthesis of kinase inhibitors, it may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s known that it’s used in the synthesis of kinase inhibitors , suggesting that it may interact with these enzymes, potentially inhibiting their activity and leading to changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for Methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate involves the microwave-assisted reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to the compound with yields ranging from 58% to 96% . The reaction typically takes about 20 minutes and results in a colorless solid with a melting point of 140-141°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the microwave-assisted synthesis method mentioned above can be scaled up for industrial applications. The use of microwave irradiation offers advantages such as reduced reaction times and higher yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and bioavailability. This makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2S/c1-17-10(16)9-8(15)6-4-5(11(12,13)14)2-3-7(6)18-9/h2-4H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLYZPBYHYGQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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